molecular formula C17H27N3O3S B2834105 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine CAS No. 825608-13-7

4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine

Cat. No.: B2834105
CAS No.: 825608-13-7
M. Wt: 353.48
InChI Key: CMUUSIZDIFFYNM-UHFFFAOYSA-N
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Description

4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C17H27N3O3S. It is known for its unique structure, which includes a mesityl group attached to a piperazine ring, further connected to a morpholine ring through a sulfonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine typically involves the following steps:

    Formation of Mesitylpiperazine: Mesityl chloride reacts with piperazine in the presence of a base such as triethylamine to form 4-mesitylpiperazine.

    Sulfonylation: The mesitylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Morpholine Attachment: Finally, the sulfonylated mesitylpiperazine is reacted with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .

Scientific Research Applications

4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including antidiabetic and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Mesitylpiperazin-1-yl)sulfonyl)aniline
  • 4-((4-Mesitylpiperazin-1-yl)sulfonyl)pyridine

Comparison

Compared to similar compounds, 4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of a mesityl group, piperazine ring, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

4-((4-Mesitylpiperazin-1-yl)sulfonyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2SC_{13}H_{18}N_{2}O_{2}S with a molecular weight of approximately 270.36 g/mol. The structure features a morpholine ring linked to a mesitylpiperazine moiety via a sulfonyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
  • Neurological Effects : Given its piperazine component, there are indications that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in cancer cell lines
Neurological EffectsPotential modulation of serotonin receptors

Case Study Example

A notable case study published in 2023 explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-14-12-15(2)17(16(3)13-14)18-4-6-19(7-5-18)24(21,22)20-8-10-23-11-9-20/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUUSIZDIFFYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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